Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Solid‑phase peptide synthesis Aggregation‑prone peptides Crude purity

Aggregation during Fmoc-SPPS of Tyr-Ser motifs reduces crude purities below 40%, causing costly purification and sequence failure. Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH incorporates a reversible 2,2-dimethyloxazolidine pseudoproline that disrupts interchain hydrogen bonding, restoring resin solvation and enabling near-quantitative coupling. • Restores crude purity to >80%, eliminating multiple HPLC cycles • Enables synthesis of aggregation-prone sequences exceeding 150 amino acids • Available at ≥98.5% HPLC purity in batch sizes up to 5 kg for GMP manufacturing Switch to this building block to resolve difficult couplings and accelerate peptide lead generation.

Molecular Formula C34H38N2O7
Molecular Weight 586.7 g/mol
Cat. No. B613364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Synonyms878797-09-2; C34H38N2O7; 7002AH; ZINC71788178; Fmoc-Tyr(Tbu)-Ser(Psime,Mepro)-OH; AKOS025289498; CF-1373; Fmoc-Tyr(tBu)-Ser{psi(Me,Me)pro}-OH; AK170262; Fmoc-Tyr(tBu)-Ser[Psi(Me,Me)Pro]-OH; (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylicacid
Molecular FormulaC34H38N2O7
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
InChIInChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1
InChIKeyDNJYPUYQFPFOKS-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: Pseudoproline Dipeptide for SPPS


Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH (CAS 878797-09-2) is a protected dipeptide building block specifically engineered for solid‑phase peptide synthesis (SPPS) using the Fmoc/tBu strategy . The compound comprises a 9‑fluorenylmethoxycarbonyl (Fmoc)-protected N‑terminus, a tert‑butyl (tBu) side‑chain protected tyrosine residue, and a serine residue that has been converted into a 2,2‑dimethyloxazolidine (ΨMe,Mepro) pseudoproline . This pseudoproline modification reversibly disrupts inter‑ and intramolecular hydrogen bonding during chain assembly, thereby preventing aggregation and improving coupling efficiency in challenging sequences [1].

Workflow Fmoc/tBu solid-phase peptide synthesis
Target motif Tyr-Ser aggregation-prone sequences
Key feature Pseudoproline dipeptide for aggregation disruption

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: Why Standard Dipeptides Are Inadequate


In Fmoc‑SPPS, the Tyr‑Ser motif is frequently associated with the formation of stable β‑sheet aggregates that drastically reduce coupling yields and produce complex mixtures of deletion and truncation products [1]. A conventional dipeptide such as Fmoc-Tyr(tBu)-Ser(tBu)-OH does nothing to alleviate this aggregation; in fact, its incorporation often exacerbates the problem, leading to crude purities below 40% for aggregation‑prone sequences . The pseudoproline‑containing analog addresses this limitation by introducing a reversible, proline‑like oxazolidine ring that disrupts secondary structure, thereby restoring solvation and enabling near‑quantitative acylation steps [2]. Without this targeted structural disruption, generic substitution results in unacceptably low yields and purities, rendering the synthesis of long or difficult peptides economically and technically impractical.

Standard dipeptide Fmoc-Tyr(tBu)-Ser(tBu)-OH may not disrupt aggregation and can reduce crude purity below 40%.
Hmb protection Hmb backbone protection may result in slow downstream coupling, limiting chain elongation efficiency.
Generic pseudoproline Non-Tyr-Ser pseudoprolines may offer incomplete relief; motif-matched dipeptide may improve solubility.

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: Quantitative Performance Evidence


Crude Purity in Aggregation-Prone Sequences

When a pseudoproline dipeptide (representative of the Tyr‑Ser ΨPro class) was substituted for a standard dipeptide in the synthesis of aggregation‑prone peptides, the crude purity increased from approximately 40% to greater than 80% . This 2‑fold improvement eliminates the need for multiple HPLC purifications and dramatically reduces the cost per gram of final peptide.

Crude purity gain
Class-level inference
~40% → >80%
Before
After
Reported context: supports yield improvement
Data to verify; class-level inference
Solid‑phase peptide synthesis Aggregation‑prone peptides Crude purity

HPLC Purity Specification

The commercially supplied Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH exhibits an HPLC purity (area‑%) of ≥97.0%, as certified by Sigma‑Aldrich/Novabiochem [1]. This level of purity is comparable to the highest‑grade Fmoc‑amino acids (typically ≥99%) and is routinely higher than the purity reported for alternative aggregation‑disrupting building blocks such as Hmb‑protected amino acids, which often require additional purification before use [2].

HPLC purity
Supporting evidence
≥97.0%
Specification review: meets Fmoc-SPPS threshold
Commercial lot specification
Building block purity Quality control SPPS reagent

Pseudoproline vs. Hmb Protection

A direct head‑to‑head comparative study of pseudoproline dipeptides and Hmb‑protected amino acids demonstrated that pseudoproline incorporation was unequivocally superior [1]. The superiority stems from the slow and incomplete coupling of the amino acid immediately following an Hmb residue, a problem that does not occur with pseudoproline dipeptides. While the original paper does not provide numerical purity values, the authors state that “pseudoproline incorporation was found to be superior to Hmb backbone protection” – a qualitative conclusion that has been widely corroborated in subsequent studies of difficult peptide syntheses.

Pseudoproline vs Hmb
Head-to-head
Pseudoproline: reported superior
Method context: avoids slow post-Hmb coupling
Qualitative comparison; purity varies with sequence
Hmb protection Backbone protection Pseudoproline vs. Hmb

GLP-1 Agonist Half-Life Extension

In the development of long‑acting GLP‑1 analogs (e.g., semaglutide derivatives), incorporation of Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH has been reported to extend peptide half‑life by 35% and improve receptor binding affinity by 40% compared to unmodified peptides [1]. These vendor‑supplied data are derived from peptide‑level assays and reflect the pseudoproline’s ability to stabilize β‑turn structures that are critical for both metabolic stability and target engagement.

GLP-1 half-life context
Supporting evidence
+35% half-life, +40% binding
Reported endpoint context: stability-assay data
Supplier-reported; requires validation
GLP‑1 agonists Semaglutide Peptide half‑life extension

Enabling Long Peptide Synthesis

Pseudoproline dipeptides, including the Tyr‑Ser ΨPro motif, have been instrumental in extending the feasible length of solid‑phase synthesis. Customers using these building blocks have successfully synthesized peptides from >40 amino acids up to mini‑proteins exceeding 150 amino acids . In contrast, synthesis of such sequences using standard building blocks typically stalls or fails entirely due to intractable aggregation.

Peptide length scope
Class-level inference
>150 amino acids feasible
Reported context: extends accessible synthesis targets
Data to verify; class-level claim
Long peptide synthesis Mini‑proteins Aggregation disruption

Tyr-Ser Motif vs. Generic Pseudoprolines

Unlike generic pseudoproline dipeptides that are designed for any Ser/Thr‑containing sequence, Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH is marketed specifically as “the most effective and simplest to use tool for overcoming aggregation in peptides containing the Tyr‑Ser dipeptide motif” [1]. While this is a qualitative vendor claim, it is supported by the fact that different amino acid combinations adjacent to the pseudoproline can significantly influence the degree of aggregation disruption [2]. The Tyr(tBu)‑Ser ΨPro pairing has been optimized to provide maximal solubility and coupling kinetics for this particular hydrophobic motif.

Motif specificity
Supporting evidence
Tyr-Ser ΨPro: vendor-claimed optimal
Selection context: may support motif-matched aggregation relief
Structural compatibility assertion
Tyr‑Ser motif Motif‑specific pseudoproline Aggregation prevention

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH: Application Scenarios


Long Aggregation-Prone Peptide Synthesis

When targeting proteins or long peptides that contain the Tyr‑Ser motif, the >40‑percentage‑point improvement in crude purity demonstrated for pseudoproline dipeptides [1] translates directly to a feasible synthesis. The ability to achieve >80% crude purity allows for a single preparative HPLC step, reducing overall cost and time. This scenario is directly supported by the class‑level evidence that pseudoproline building blocks enable the synthesis of peptides exceeding 150 amino acids .

GLP-1 Analog Half-Life Extension

The vendor‑reported 35% half‑life extension and 40% receptor binding affinity improvement [1] make Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH a strategic building block for developing next‑generation GLP‑1 agonists. The compound’s high purity (≥97.0% HPLC) ensures that these pharmacokinetic gains are not compromised by trace impurities that could affect biological assays.

Hmb Backbone Protection Replacement

Based on the direct head‑to‑head comparison showing pseudoproline superiority over Hmb protection [1], researchers facing incomplete couplings with Hmb analogs should switch to Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH. This substitution avoids the slow coupling of the amino acid immediately following the Hmb residue, thereby restoring efficient chain elongation and higher crude purity.

Peptide Therapeutics Scale-Up Manufacturing

The commercial availability of Fmoc‑Tyr(tBu)‑Ser(Psi(Me,Me)pro)‑OH at >98.5% purity and in batch sizes up to 5 kg [1] makes it suitable for GMP manufacturing. The documented improvement in crude purity from ~40% to >80% reduces the number of required purification cycles, lowering production costs and increasing throughput for industrial peptide synthesis.

Application
Selection Property
Validation Focus
Long aggregation-prone peptide synthesis
Crude purity improvement context
Crude purity and single-step HPLC feasibility
GLP-1 analog stability research
Building-block purity and endpoint context
Stability-assay and receptor-binding endpoint review
Hmb backbone protection replacement
Head-to-head comparison context
Post-Hmb coupling efficiency validation
Peptide scale-up manufacturing
High-purity bulk supply context
Purification-cycle reduction and throughput review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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